2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Overview
Description
2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and multiple aromatic rings, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Hydroxymethyl Group: This step can be achieved through hydroxymethylation reactions, often using formaldehyde and a base.
Carbamoylation: The carbamoyl group is introduced using carbamoyl chlorides or isocyanates in the presence of a base.
Final Coupling: The final coupling of the imidazole derivative with the acetamide moiety is typically carried out using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The imidazole ring and aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted imidazole or aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aromatic rings and carbamoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(hydroxymethyl)-1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the hydroxymethyl group, sulfanyl group, and multiple aromatic rings provides a versatile platform for chemical modifications and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-6-8-18(9-7-16)11-24-21(29)13-27-20(14-28)12-25-23(27)31-15-22(30)26-19-5-3-4-17(2)10-19/h3-10,12,28H,11,13-15H2,1-2H3,(H,24,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYDMENOGHVIAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC(=C3)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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